

Thiazafluron: A Physicochemical Profile for Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiazafluron*

Cat. No.: *B1196667*

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An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the core physicochemical properties of **Thiazafluron**, a synthetic herbicide. The information presented is curated for researchers, scientists, and professionals involved in drug development and agrochemical research. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use for the target audience.

Physicochemical Properties

The fundamental physicochemical characteristics of **Thiazafluron** are summarized in the table below. These parameters are crucial for understanding its environmental fate, biological activity, and for the development of new formulations.

Property	Value	Reference(s)
IUPAC Name	1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea	[1]
CAS Number	25366-23-8	[2]
Molecular Formula	C ₆ H ₇ F ₃ N ₄ OS	[2]
Molecular Weight	240.21 g/mol	[2][3]
Appearance	Colorless solid	[3]
Melting Point	136-137 °C	[2][3]
Water Solubility	2100 mg/L (at 20 °C)	[3][4]
logP (Octanol-Water)	1.85	[4]
Vapor Pressure	0.488 mPa (at 20 °C)	[4]
pKa	13.14 (Predicted)	[5][6]
Density	1.51 g/cm ³ (Predicted)	[4]

Experimental Protocols

The determination of the physicochemical properties of **Thiazafluron** follows standardized methodologies to ensure accuracy and reproducibility. The following sections detail the general principles of the experimental protocols based on internationally recognized guidelines.

Determination of Water Solubility

The water solubility of **Thiazafluron** is determined using the Flask Method, as outlined in OECD Guideline 105.[7][8] This method is suitable for substances with solubilities above 10⁻² g/L.

Methodology:

- An excess amount of solid **Thiazafluron** is added to a flask containing purified water.

- The flask is agitated at a constant temperature (e.g., 20 °C) for a period sufficient to reach equilibrium. This duration is typically determined in a preliminary test.
- After equilibrium is reached, the solution is centrifuged or filtered to remove undissolved solid.
- The concentration of **Thiazafluron** in the clear aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The experiment is repeated to ensure the reproducibility of the results.

Determination of the Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity and is a critical parameter for predicting its environmental fate and biological uptake. The Shake Flask Method, described in OECD Guideline 107, is a commonly used technique.^{[9][10]}

Methodology:

- A solution of **Thiazafluron** is prepared in either n-octanol or water.
- A known volume of this solution is placed in a flask with a known volume of the other immiscible solvent (water or n-octanol, respectively). The n-octanol and water used are mutually saturated prior to the experiment.
- The flask is shaken to facilitate the partitioning of **Thiazafluron** between the two phases until equilibrium is reached.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of **Thiazafluron** in both the n-octanol and water phases is determined by a suitable analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Vapor Pressure

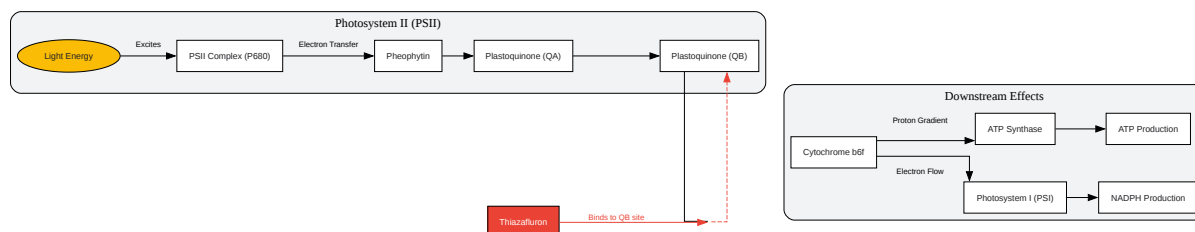
The vapor pressure of **Thiazafluron**, a measure of its volatility, can be determined using several methods outlined in OECD Guideline 104.^{[3][4][6]} The Gas Saturation Method is suitable for substances with low vapor pressures.

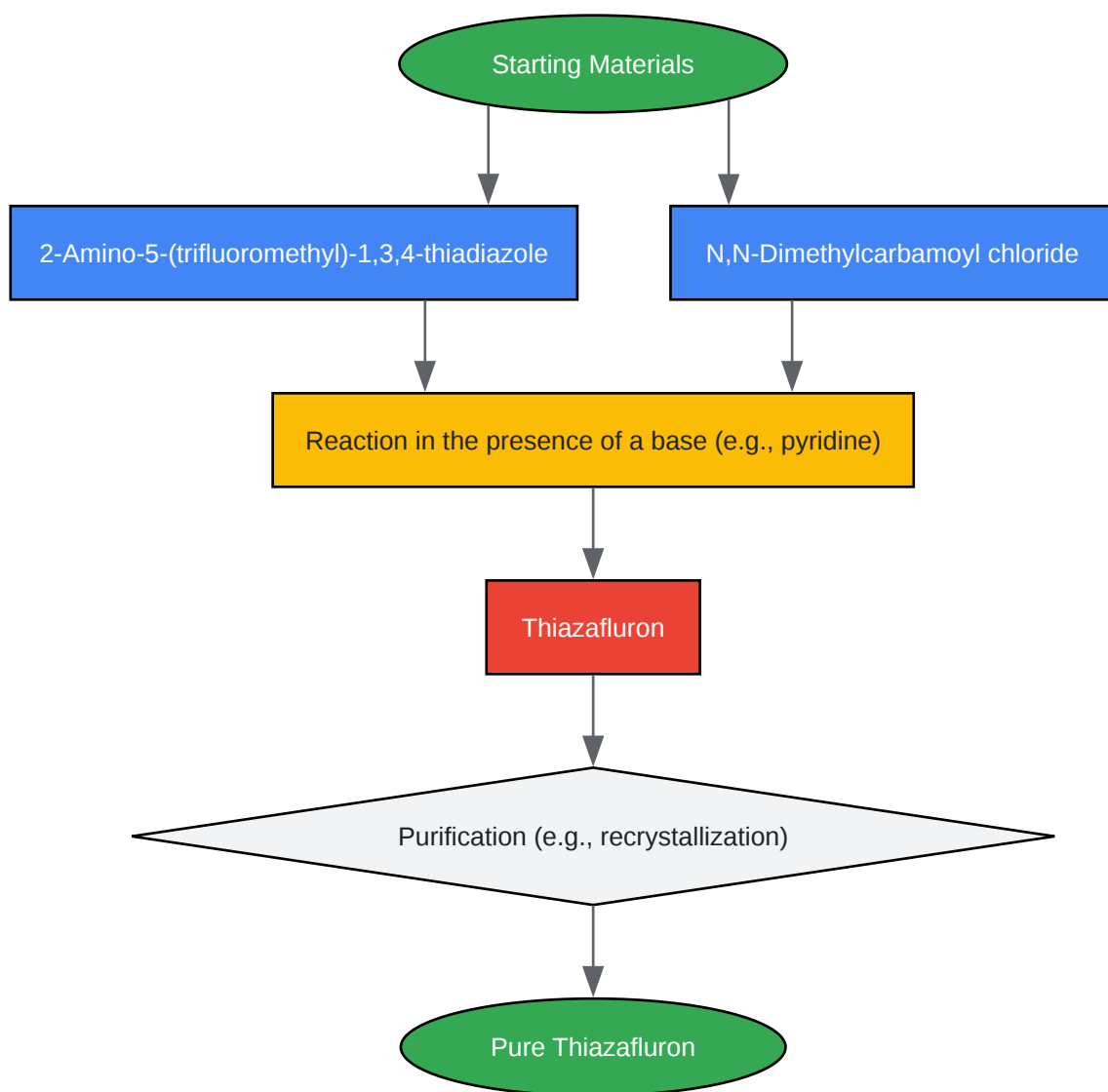
Methodology:

- A stream of an inert gas (e.g., nitrogen) is passed at a known flow rate through or over a sample of **Thiazafluron** maintained at a constant temperature.
- The gas becomes saturated with the vapor of the substance.
- The vapor is then trapped from the gas stream using a suitable adsorbent or by condensation in a cold trap.
- The amount of **Thiazafluron** trapped is quantified using an appropriate analytical technique.
- The vapor pressure is calculated from the amount of substance transported by a known volume of gas. The measurements are typically performed at several temperatures to establish a vapor pressure curve.

Visualizations

The following diagrams illustrate key aspects of **Thiazafluron**'s mechanism of action and synthesis.





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